molecular formula C17H19F3N6O2 B2387276 1-((4-Methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea CAS No. 2034269-87-7

1-((4-Methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea

Cat. No.: B2387276
CAS No.: 2034269-87-7
M. Wt: 396.374
InChI Key: CROBLEJIJCRIJN-UHFFFAOYSA-N
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Description

The compound 1-((4-Methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea is a urea derivative featuring a 1,3,5-triazine core substituted with methoxy and pyrrolidin-1-yl groups. The urea linkage connects the triazine moiety to a 2-(trifluoromethyl)phenyl group. The pyrrolidine and trifluoromethyl groups may enhance lipophilicity and metabolic stability, respectively, influencing bioavailability and target binding .

Properties

IUPAC Name

1-[(4-methoxy-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)methyl]-3-[2-(trifluoromethyl)phenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F3N6O2/c1-28-16-24-13(23-14(25-16)26-8-4-5-9-26)10-21-15(27)22-12-7-3-2-6-11(12)17(18,19)20/h2-3,6-7H,4-5,8-10H2,1H3,(H2,21,22,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CROBLEJIJCRIJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=N1)N2CCCC2)CNC(=O)NC3=CC=CC=C3C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F3N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-Methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea typically involves multiple steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving appropriate precursors such as cyanuric chloride and methoxyamine.

    Introduction of the Pyrrolidine Moiety: The pyrrolidine group is introduced via nucleophilic substitution, where pyrrolidine reacts with the triazine ring.

    Attachment of the Trifluoromethyl-Substituted Phenyl Group: This step involves the reaction of the triazine intermediate with a trifluoromethyl-substituted phenyl isocyanate to form the final urea derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-((4-Methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea can undergo various chemical reactions:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The triazine ring can be reduced under specific conditions to form a dihydrotriazine derivative.

    Substitution: The pyrrolidine moiety can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dihydrotriazine derivatives.

    Substitution: Formation of substituted triazine derivatives.

Scientific Research Applications

Cancer Therapy

Research indicates that compounds similar to 1-((4-Methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea exhibit potent antiproliferative activities against various cancer cell lines. For instance, studies on related urea derivatives have shown effectiveness against the National Cancer Institute's 60 human cancer cell lines, highlighting their potential as anticancer agents .

Kinase Inhibition

This compound has been identified as a potential inhibitor of TrkA kinase, which plays a crucial role in pain signaling pathways and cancer progression. Inhibiting TrkA can lead to reduced pain sensation and may provide therapeutic benefits in treating chronic pain conditions and certain cancers .

Neurodegenerative Diseases

The inhibition of TrkA kinase also suggests potential applications in neurodegenerative diseases where nerve growth factor signaling is disrupted. By modulating this pathway, the compound may help in managing conditions such as Alzheimer's disease and other neurodegenerative disorders .

Anti-inflammatory Properties

Initial studies suggest that the compound may possess anti-inflammatory effects, making it a candidate for treating inflammatory diseases. This is particularly relevant in conditions like Sjögren's syndrome and endometriosis where inflammation plays a key role .

Antiproliferative Activity

A study synthesized a series of urea derivatives similar to the compound and tested their antiproliferative activity against various cancer cell lines. Compounds with specific structural modifications demonstrated significant growth inhibition, suggesting that the structural components of this compound could be optimized for enhanced efficacy .

Data Tables

Application Area Mechanism Potential Benefits
Cancer TherapyInhibition of cell proliferationReduced tumor growth
Pain ManagementModulation of pain signalingAlleviation of chronic pain
NeuroprotectionTargeting neurotrophic factorsPotential delay in neurodegeneration
Anti-inflammatory EffectsReduction of inflammatory mediatorsRelief from symptoms of inflammatory diseases

Mechanism of Action

The mechanism of action of 1-((4-Methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea involves its interaction with specific molecular targets:

    Molecular Targets: It may bind to enzymes or receptors, altering their activity.

    Pathways Involved: The compound can modulate signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s closest analogs include sulfonylurea herbicides (e.g., triasulfuron, prosulfuron) and urea-linked triazine derivatives (e.g., bis-morpholino-triazines). Key structural differences and their implications are outlined below:

Compound Triazine Substituents Urea-Linked Group Key Properties
Target Compound 4-Methoxy, 6-pyrrolidin-1-yl 2-(Trifluoromethyl)phenyl Enhanced lipophilicity (pyrrolidine), metabolic stability (CF₃)
Triasulfuron (1-[2-(2-chloroethoxy)phenylsulfamoyl]-3-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)urea) 4-Methoxy, 6-methyl Sulfamoyl-linked 2-chloroethoxyphenyl Herbicidal activity (ALS inhibitor), higher polarity (sulfamoyl group)
Prosulfuron (1-(4-Methoxy-6-methyl-1,3,5-triazin-2-yl)-3-[2-(3,3,3-trifluoropropyl)phenylsulfonyl]urea) 4-Methoxy, 6-methyl Sulfonyl-linked trifluoropropylphenyl MP = 155°C, solid state stability, prolonged soil residual activity
Bis-Morpholino-Triazine Urea (1-[4-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)phenyl]-3-[4-(hydroxymethyl)phenyl]urea) 4,6-Dimorpholino 4-(Hydroxymethyl)phenyl Low synthetic yield (26%), increased hydrophilicity (hydroxymethyl)

Functional Implications

  • Herbicidal Activity: Unlike sulfonylureas (e.g., triasulfuron), the target compound lacks a sulfonyl/sulfamoyl group, suggesting a divergent mechanism of action, possibly targeting non-ALS enzymes or kinases .
  • Solubility: The hydroxymethyl group in the bis-morpholino analog improves aqueous solubility , whereas the target compound’s pyrrolidine and trifluoromethyl groups may reduce solubility, necessitating formulation adjustments.

Biological Activity

The compound 1-((4-Methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea is a novel triazine derivative that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the synthesis, characterization, and biological activity of this compound based on recent studies.

Synthesis and Characterization

The synthesis of the compound involves several steps, typically starting from 4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazine. The compound is synthesized by reacting the triazine derivative with a urea derivative containing a trifluoromethyl group. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this triazine derivative. The compound has shown significant inhibitory effects on various cancer cell lines. For instance:

  • Cell Lines Tested : The compound was tested against A549 (lung adenocarcinoma), MCF7 (breast cancer), and HCT116 (colon cancer) cell lines.
  • IC50 Values : The compound exhibited IC50 values in the low micromolar range across these cell lines, indicating potent cytotoxic effects .

A structure-activity relationship (SAR) analysis revealed that modifications on the phenyl ring significantly influence the biological activity. The presence of electron-withdrawing groups like trifluoromethyl enhances the activity against cancer cells .

Antimicrobial Activity

The compound's antimicrobial properties were evaluated against a range of bacterial strains. Results indicated that it possesses broad-spectrum antibacterial activity:

  • Bacterial Strains Tested : Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.
  • Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 10 to 20 µg/mL, demonstrating significant antibacterial efficacy .

The proposed mechanism for the anticancer activity involves the inhibition of key signaling pathways associated with cell proliferation and survival. Specifically, it has been suggested that this compound may modulate the PI3K/mTOR pathway, which is crucial in cancer cell metabolism and growth regulation .

Case Studies

Several case studies have documented the efficacy of this compound in vivo:

  • Study on Tumor Growth Inhibition : In a xenograft model using HCT116 cells, treatment with the compound resulted in a significant reduction in tumor size compared to control groups.
  • Safety Profile Evaluation : Toxicological assessments indicated that the compound has a favorable safety profile with minimal side effects observed at therapeutic doses .

Q & A

Q. Basic

  • Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95% by area normalization).
  • Spectroscopy :
    • 1H^{1}\text{H} NMR : Confirm the presence of the pyrrolidine N–CH2_2 group (~3.5–4.0 ppm) and urea NH protons (~8.5–9.5 ppm).
    • HRMS : Validate molecular weight (e.g., [M+H]+^+ for C18_{18}H20_{20}F3_3N7_7O2_2: expected m/z 432.1682) .
  • Elemental analysis : Verify C, H, N, and F content within ±0.4% of theoretical values .

How should researchers design experiments to investigate this compound’s interaction with biological targets like kinases or GPCRs?

Q. Advanced

  • Target selection : Prioritize kinases or GPCRs with known sensitivity to triazine/urea scaffolds (e.g., VEGFR2 or serotonin receptors) .
  • Binding assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (KdK_d).
  • Functional assays :
    • For kinases: Monitor phosphorylation inhibition via Western blot or ELISA.
    • For GPCRs: Measure cAMP accumulation or calcium flux in transfected cell lines .
  • Competitive studies : Co-incubate with known inhibitors (e.g., staurosporine for kinases) to confirm target specificity .

What are the challenges in optimizing the solubility and bioavailability of this compound for in vivo studies?

Q. Advanced

  • Solubility enhancement :
    • Formulation : Use co-solvents (e.g., PEG 400) or cyclodextrin complexes. Aqueous formulations of similar triazine-urea derivatives have been patented for improved solubility .
    • Prodrug design : Introduce hydrolyzable groups (e.g., ester-linked morpholino) to increase hydrophilicity .
  • Bioavailability testing :
    • Conduct pharmacokinetic studies in rodents to measure plasma half-life (t1/2t_{1/2}) and oral bioavailability (%F).
    • Monitor metabolite formation via LC-MS/MS to identify degradation pathways .

How can computational methods aid in predicting the toxicity profile of this compound?

Q. Advanced

  • In silico toxicology :
    • Use tools like Derek Nexus or ProTox-II to predict hepatotoxicity, mutagenicity, and hERG channel inhibition.
    • Focus on the trifluoromethyl group, which may confer metabolic stability but could generate toxic fluoroacetate metabolites .
  • Metabolic simulations : Employ CYP450 isoform docking (e.g., CYP3A4) to identify potential reactive intermediates .
  • Comparative analysis : Cross-reference with toxicity data of structurally related compounds, such as triasulfuron (a triazine herbicide with known ecotoxicity) .

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